molecular formula C17H13N3O2 B6419013 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile CAS No. 892295-10-2

2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile

Cat. No.: B6419013
CAS No.: 892295-10-2
M. Wt: 291.30 g/mol
InChI Key: LUHLGYYEKXASCQ-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile typically involves the condensation of benzylamine with phthalic anhydride, followed by cyclization and subsequent nitrile formation. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Aminoquinazolinone derivatives.

    Substitution: Benzyl-substituted quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-10-11-19-15-9-5-4-8-14(15)16(21)20(17(19)22)12-13-6-2-1-3-7-13/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHLGYYEKXASCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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